chemical properties of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
chemical properties of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride
This guide provides a comprehensive technical overview of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, a key building block for professionals in drug discovery and development. We will delve into its chemical properties, a robust synthetic pathway, analytical characterization protocols, and its strategic application in medicinal chemistry, grounded in established scientific principles.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and over 20 FDA-approved pharmaceuticals.[1][2] Its significance stems from the three-dimensional (3D) architecture conferred by its non-planar, sp³-hybridized carbon atoms. This structural complexity allows for precise spatial orientation of substituents, enabling highly specific and potent interactions with biological targets.[3][4]
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride emerges as a particularly valuable synthetic intermediate. It combines three critical pharmacophoric elements:
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A stereochemically defined pyrrolidine ring, providing a rigid framework.
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An aryloxy ether linkage, a common motif in bioactive molecules.
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A 4-bromophenyl group, which serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions.
This guide aims to equip researchers with the technical knowledge to effectively synthesize, characterize, and strategically deploy this compound in drug discovery programs.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application. The key physicochemical data for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | (3S)-3-(4-bromophenoxy)pyrrolidine hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₃BrClNO | Calculated |
| Molecular Weight | 278.57 g/mol | Calculated |
| CAS Number | Not explicitly assigned in public databases. The CAS for the racemic hydrochloride is 28491-03-4.[5] | Supplier Data[5] |
| Canonical SMILES | C1CNC1.Cl | Chemical Structure |
| Monoisotopic Mass | 277.98929 Da | Calculated |
| Predicted XlogP | 2.4 | PubChemLite (for free base)[6] |
| Appearance | Expected to be an off-white to white solid | General observation for similar amine hydrochlorides |
Synthesis and Stereochemical Control
The generation of enantiomerically pure (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is paramount for its use in drug development, as stereochemistry is critical for biological activity. A reliable and scalable synthesis can be achieved via a Mitsunobu reaction, which is renowned for its ability to invert the stereochemistry at a chiral center.
The proposed pathway begins with the commercially available and enantiomerically pure (R)-1-Boc-3-hydroxypyrrolidine. This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis.[7]
Synthetic Workflow Diagram
Caption: Synthetic pathway from (R)-1-Boc-3-hydroxypyrrolidine.
Rationale for Synthetic Choices
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Mitsunobu Reaction : This reaction is chosen for its predictable and clean inversion of stereochemistry at the C3 position.[8] The Sɴ2 mechanism ensures that the (R)-alcohol is converted to the (S)-ether. The use of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is a standard and well-validated combination for this transformation.
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Boc Protection : The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen. It is stable under the neutral conditions of the Mitsunobu reaction and can be cleanly removed under acidic conditions without affecting other functional groups.
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Acidic Deprotection : Treatment with a strong acid, such as hydrochloric acid in an ethereal solvent like dioxane or diethyl ether, efficiently cleaves the Boc group and simultaneously forms the desired hydrochloride salt, often leading to direct precipitation of the pure product.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine
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To an oven-dried round-bottom flask under an argon atmosphere, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-bromophenol (1.2 eq.), and triphenylphosphine (1.3 eq.).
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Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).
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Cool the resulting solution to 0°C in an ice bath.
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Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a clear oil or white solid.
Step 2: Synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
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Dissolve the purified (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine (1.0 eq.) in a minimal amount of anhydrous dichloromethane or ethyl acetate.
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To this solution, add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) dropwise at room temperature.
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Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.
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Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
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Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to validate the structure, identity, purity, and stereochemical integrity of the final compound.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Standard Operating Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective : To confirm the covalent structure of the molecule.
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Protocol :
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Features : Signals corresponding to the aromatic protons on the bromophenyl ring (typically two doublets in the 6.8-7.5 ppm range), a multiplet for the proton on the ether-bearing carbon (C-O-H, ~4.5-5.0 ppm), and complex multiplets for the aliphatic pyrrolidine protons. The N-H protons will appear as a broad signal.
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Expected ¹³C NMR Features : Signals for the four distinct aromatic carbons, the ether-linked carbon (~70-80 ppm), and the remaining aliphatic carbons of the pyrrolidine ring.
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B. Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective : To confirm the molecular weight of the free base and assess purity.
-
Protocol :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a methanol/water mixture.
-
Inject onto a C18 reverse-phase HPLC column.
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Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).
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Monitor by UV detection (e.g., at 254 nm) and connect the eluent to an electrospray ionization (ESI) mass spectrometer.
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Expected Result : A major peak in the chromatogram. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ for the free base (C₁₀H₁₂BrNO), which would appear as a characteristic isotopic doublet due to the presence of bromine (⁷⁹Br and ⁸¹Br).
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C. Chiral High-Performance Liquid Chromatography (HPLC)
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Objective : To determine the enantiomeric excess (e.e.) and confirm stereochemical purity.
-
Protocol :
-
Select an appropriate chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), sometimes with a small amount of an amine additive (like diethylamine) for the free base.
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Inject a solution of the sample and compare its retention time to that of the racemic standard (if available).
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Expected Result : A single major peak for the (S)-enantiomer. Purity is calculated by peak area integration. An e.e. of >98% is typically required for drug development applications.
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Application in Drug Discovery
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is not an end-product but a strategic starting point for building complex drug candidates. Its utility lies in its capacity for diversification.
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Vector for Elaboration : The 4-bromophenyl moiety is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of chemical groups (aryl, heteroaryl, alkyl, etc.) via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead series.
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Nucleophilic Core : The secondary amine of the pyrrolidine ring is a potent nucleophile. It can be readily acylated to form amides, alkylated, or used in reductive amination reactions to connect to other fragments of a target molecule.
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Stereochemical Anchor : The fixed (S)-stereochemistry at the 3-position ensures that any new chemical matter introduced will have a defined spatial relationship to the rest of the molecule, which is crucial for optimizing interactions within a chiral protein binding pocket.
Logical Relationship in Library Synthesis
Caption: Diversification potential of the core building block.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial for safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous aryl pyrrolidine hydrochlorides can provide guidance.[9][10][11]
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Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.[9]
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) as amine salts can be hygroscopic.
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of soap and water.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation : Move person into fresh air.[11]
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Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.
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Conclusion
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a high-value building block for modern drug discovery. Its well-defined stereochemistry, versatile synthetic handles, and incorporation of the privileged pyrrolidine scaffold make it an enabling tool for researchers aiming to synthesize novel and structurally complex molecules. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, empowering scientists to confidently integrate this compound into their research and development pipelines.
References
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Kazakova, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6265. Available from: [Link]
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Scilit. Pyrrolidine synthesis via ring contraction of pyridines. (2025). Available from: [Link]
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ResearchGate. Synthesis of pyrrolidine derivative. (2025). Available from: [Link]
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PubChemLite. 3-(4-bromophenoxy)pyrrolidine. (2026). Available from: [Link]
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PubChem. (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride. (2026). Available from: [Link]
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BuyersGuideChem. 3-(4-Bromophenoxy)pyrrolidine hydrochloride suppliers. (2026). Available from: [Link]
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PubChemLite. 3-(4-bromophenyl)pyrrolidine hydrochloride. (2026). Available from: [Link]
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
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ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). Available from: [Link]
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ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. (2023). Available from: [Link]
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Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. Available from: [Link]
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